REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH:4]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[C:3]1=[O:18]>[Pd].C(O)C>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([CH:4]2[N:5]([CH3:8])[CH2:6][CH2:7][N:2]([CH3:1])[C:3]2=[O:18])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN1C(C(N(CC1)C)C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred under a balloon pressure of hydrogen for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction flask was purged with hydrogen gas
|
Type
|
CUSTOM
|
Details
|
After this time the flask was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of Celite 521
|
Type
|
WASH
|
Details
|
the filter cake washed with ethanol (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1C(N(CCN1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH:4]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[C:3]1=[O:18]>[Pd].C(O)C>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([CH:4]2[N:5]([CH3:8])[CH2:6][CH2:7][N:2]([CH3:1])[C:3]2=[O:18])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN1C(C(N(CC1)C)C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred under a balloon pressure of hydrogen for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction flask was purged with hydrogen gas
|
Type
|
CUSTOM
|
Details
|
After this time the flask was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of Celite 521
|
Type
|
WASH
|
Details
|
the filter cake washed with ethanol (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1C(N(CCN1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |